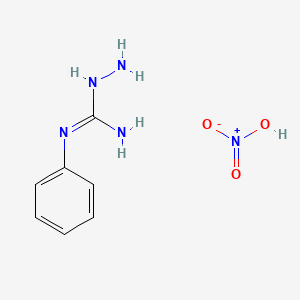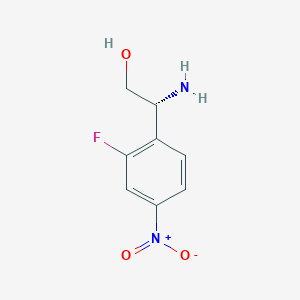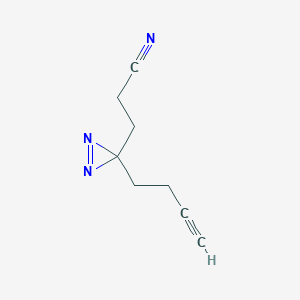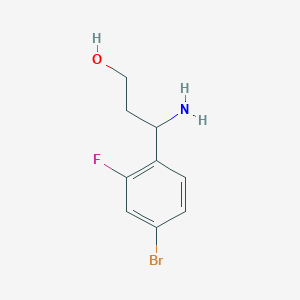
(1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis is a synthetic organic compound It is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable fluorinated precursor.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions using amine reagents.
Fluorination: The fluorine atoms can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the amine group or reduce any double bonds present in the structure.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets.
Medicine
In medicinal chemistry, this compound may have potential as a pharmaceutical agent. Its fluorinated structure could enhance its metabolic stability and bioavailability.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its fluorinated cyclobutane ring may impart desirable characteristics such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms could play a role in enhancing binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-amine: Similar structure but without the hydrochloride group.
(1r,3r)-3-Fluoro-1-(2-chlorophenyl)cyclobutan-1-aminehydrochloride,cis: Similar structure with a chlorine atom instead of a fluorine atom.
(1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrobromide,cis: Similar structure with a hydrobromide group instead of a hydrochloride group.
Uniqueness
The uniqueness of (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis lies in its specific substitution pattern and the presence of both fluorine atoms and an amine group on the cyclobutane ring. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H12ClF2N |
|---|---|
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
3-fluoro-1-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-5-10(13,6-7)8-3-1-2-4-9(8)12;/h1-4,7H,5-6,13H2;1H |
Clé InChI |
HAOGXKQADOYSCM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C2=CC=CC=C2F)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



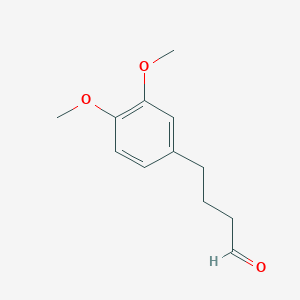
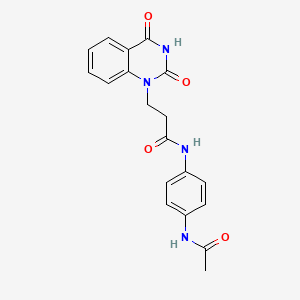
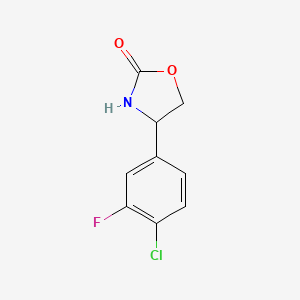
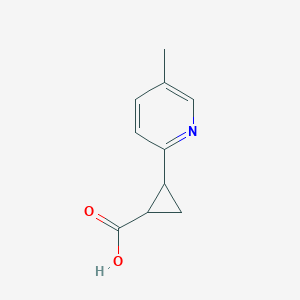
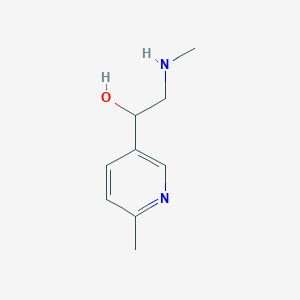
![[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
